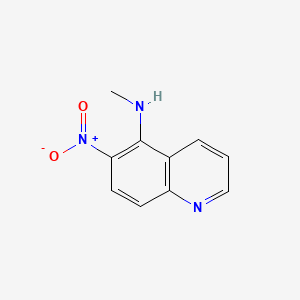

N-Methyl-6-nitroquinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-6-nitroquinolin-5-amine is a chemical compound with the following characteristics:

- Chemical Formula : C₁₁H₈N₃O₂

- Molecular Weight : Approximately 216.21 g/mol

- IUPAC Name : N-Methyl-6-nitroquinolin-5-amine

Synthesis Analysis

The synthesis of N-Methyl-6-nitroquinolin-5-amine involves specific chemical reactions and procedures. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group modifications. These methods aim to achieve efficient yields and high purity. Further studies are needed to optimize the synthesis process.

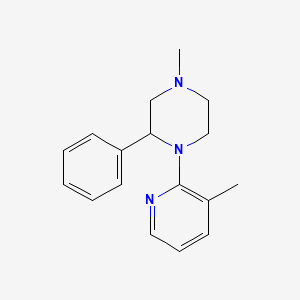

Molecular Structure Analysis

The molecular structure of N-Methyl-6-nitroquinolin-5-amine consists of a quinoline ring system with a methyl group (CH₃) and a nitro group (NO₂) attached at specific positions. The arrangement of atoms and bonds within the molecule influences its properties and reactivity.

Chemical Reactions Analysis

N-Methyl-6-nitroquinolin-5-amine can participate in various chemical reactions, such as:

- Reduction : The nitro group can be reduced to an amino group (NH₂), leading to the formation of N-Methyl-6-aminoquinolin-5-amine.

- Substitution : The methyl group may undergo substitution reactions with other functional groups.

- Cyclization : Intramolecular cyclization reactions can yield derivatives with different ring structures.

Physical And Chemical Properties Analysis

- Appearance : N-Methyl-6-nitroquinolin-5-amine appears as yellow crystals or powder.

- Melting Point : Approximately 180-185°C.

- Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

Aplicaciones Científicas De Investigación

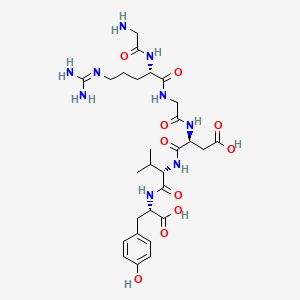

N-Methyl-6-nitroquinolin-5-amine can be synthesized through oxidative methylamination of nitroquinolines. This process involves reacting nitroquinolines with a liquid methylamine solution of potassium permanganate (LMA/PP) to produce mono- and bis(methylamino)-substituted compounds. Quantum chemical calculations suggest the regioselectivity of methylamination is controlled by an interaction of frontal molecular orbitals of the reagents (Woźniak & Grzegożek, 1993).

Similar amination reactions have been observed with nitroisoquinolines using liquid methylamine/potassium permanganate. The resulting products include mono- or bis(methylamino)-substituted nitro compounds. This study also highlighted the influence of frontal molecular orbitals on the amination process (Woźniak & Nowak, 1994).

The mechanism of reaction of CuFL1 with nitric oxide (NO) to form the N-nitrosated product FL1-NO has been studied, providing insights into the reactivity of similar nitro-compounds. The study revealed that the protonation state of the secondary amine of the ligand is important for reactivity (McQuade, Pluth, & Lippard, 2010).

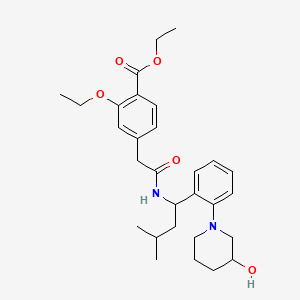

A range of 2-aryl-6-methyl-5-nitroquinoline derivatives have been synthesized as potential prodrug systems for bioreductive activation, indicating the potential therapeutic applications of such compounds (Couch, Burke, Knox, & Moody, 2008).

The synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrates the complexity and versatility of nitroquinoline compounds in creating selective kinase inhibitors (Wydra et al., 2021).

The regioselectivity of the amination of 3‐nitropyridines by liquid ammonia/potassium permanganate highlights the specificity of chemical reactions involving nitroquinolines (Woźniak, Baranski, Nowak, & Poradowska, 1990).

Safety And Hazards

- Toxicity : N-Methyl-6-nitroquinolin-5-amine may pose health risks. Proper handling, protective equipment, and disposal protocols are essential.

- Environmental Impact : Disposal should follow environmental regulations to prevent contamination.

Direcciones Futuras

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.

- Safety Profiling : Assess toxicity and environmental impact comprehensively.

Propiedades

IUPAC Name |

N-methyl-6-nitroquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZLERYDDUVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858188 |

Source

|

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-6-nitroquinolin-5-amine | |

CAS RN |

103170-53-2 |

Source

|

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)